(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide
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Overview
Description
(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Agents
Synthesis and Antibacterial/Antifungal Activities : Novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated significant antimicrobial activities, comparable to standard agents like Ampicilline and Flucanazole. This indicates their potential as new antibacterial and antifungal agents (Helal et al., 2013).
Synthesis and Characterization
Preparation and Analysis : The compound N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was prepared and analyzed using various spectral methods. This research provides a basis for understanding the chemical properties and potential applications of similar compounds (Manolov et al., 2021).
Anticancer and Analgesic Agents
Non-ulcerogenic Anti-inflammatory and Analgesic Agents : Research into (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, derivatives of naproxen, showed promising anti-inflammatory and analgesic properties without inducing gastric lesions. These findings suggest potential for developing new non-ulcerogenic drugs for pain and inflammation management (Berk et al., 2009).
Antioxidant and Anticancer Activity
Novel Derivatives with Antioxidant and Anticancer Activity : A series of new 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized, showcasing significant antioxidant and anticancer activities. Some derivatives exhibited higher antioxidant activity than ascorbic acid and showed cytotoxic effects against specific cancer cell lines, highlighting their therapeutic potential (Tumosienė et al., 2020).
Melatonergic Pharmacology
Chronobiotic Activity of Fluoren-9-ylethyl Amides : The synthesis and evaluation of fluoren-9-yl ethyl amides for their binding to human melatonin receptors revealed that certain derivatives exhibit full agonism at MT(1) and MT(2) receptors. These compounds demonstrate potential chronobiotic properties, which could be useful in treating sleep disorders and regulating circadian rhythms (Epperson et al., 2004).
Mechanism of Action
Target of Action
The primary targets of (S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide are currently unknown. This compound is structurally similar to other indene derivatives , which have been found to interact with various biological targets.
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other indene derivatives
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the structural similarity to other indene derivatives
Properties
IUPAC Name |
N-[2-[(1S)-6-methoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-15(17)16-9-8-12-5-4-11-6-7-13(18-2)10-14(11)12/h6-7,10,12H,3-5,8-9H2,1-2H3,(H,16,17)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURWKXUNJOXCGV-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=C1C=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CCC2=C1C=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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